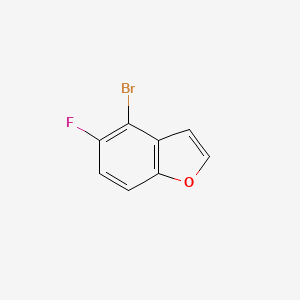

4-Bromo-5-fluorobenzofuran

Descripción general

Descripción

Synthesis Analysis

Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

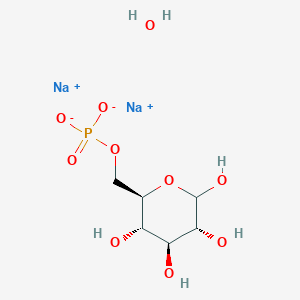

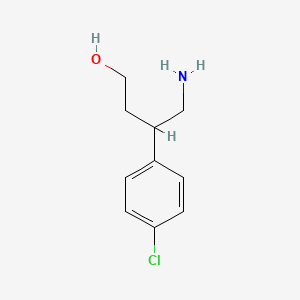

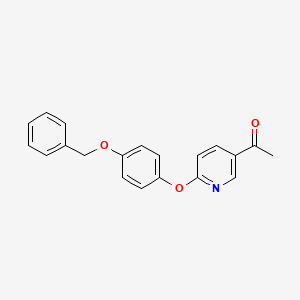

The molecular structure of 4-Bromo-5-fluorobenzofuran includes a benzofuran ring, a bromine atom, and a fluorine atom . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Physical And Chemical Properties Analysis

4-Bromo-5-fluorobenzofuran has a molecular weight of 215.02 g/mol. More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources .Aplicaciones Científicas De Investigación

Pharmacological Properties

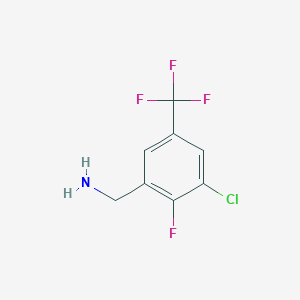

Furans and benzofurans bearing a fluorine atom or a trifluoromethyl group attract significant attention due to their important pharmacological properties . For example, some fluorofurans and trifluoromethylfurans have shown oxytocin antagonist properties, HIV-1 reverse transcriptase inhibition at nanomolar level, antimalarial activity, and antibacterial properties .

Anti-Tumor Activity

Benzofuran compounds have been found to have strong biological activities such as anti-tumor . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI). The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .

Antibacterial Activity

Benzofuran compounds have also shown antibacterial properties . This suggests that “4-Bromo-5-fluorobenzofuran” could potentially be used in the development of new antibacterial agents.

Anti-Oxidative Activity

Benzofuran compounds have demonstrated anti-oxidative activities . This suggests that “4-Bromo-5-fluorobenzofuran” could potentially be used in the development of new antioxidants.

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . This suggests that “4-Bromo-5-fluorobenzofuran” could potentially be used in the development of new antiviral agents.

Safety and Hazards

Direcciones Futuras

Benzofuran compounds, including 4-Bromo-5-fluorobenzofuran, have potential applications in many aspects, making these substances potential natural drug lead compounds . They have attracted more and more attention of chemical and pharmaceutical researchers worldwide . Future research could focus on exploring the full therapeutic potential of these compounds for the treatment of various diseases .

Mecanismo De Acción

Target of Action

Benzofuran derivatives, in general, have been found to exhibit significant pharmacological properties

Mode of Action

The exact mode of action of 4-Bromo-5-fluorobenzofuran is currently unknown due to the lack of specific studies on this compound. It’s worth noting that benzofuran derivatives have been found to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific interactions of 4-Bromo-5-fluorobenzofuran with its targets and the resulting changes are subjects for future research.

Biochemical Pathways

It’s known that benzofuran derivatives can be involved in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . More research is needed to elucidate the specific biochemical pathways affected by 4-Bromo-5-fluorobenzofuran.

Result of Action

Benzofuran derivatives have been found to exhibit various biological activities

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the storage temperature for 4-Bromo-5-fluorobenzofuran is recommended to be between 2-8°C , indicating that temperature could be a significant environmental factor affecting its stability.

Propiedades

IUPAC Name |

4-bromo-5-fluoro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFO/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTQDIYJVPPMKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-fluorobenzofuran | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B3034954.png)

![6,7-dihydro-2H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3(5H)-one](/img/structure/B3034958.png)